Cyclohexyl Ramipril Hydrochloride is a derivative of Ramipril, an angiotensin-converting enzyme inhibitor widely used in the treatment of hypertension and heart failure. This compound is characterized by the presence of a cyclohexyl group, which modifies its pharmacological properties. Ramipril itself is a prodrug that is converted into its active form, Ramiprilat, in the body. The hydrochloride salt form enhances the solubility and stability of the compound, making it suitable for pharmaceutical formulations.
Cyclohexyl Ramipril Hydrochloride falls under the category of angiotensin-converting enzyme inhibitors. These compounds are primarily used to manage cardiovascular diseases by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
The synthesis of Cyclohexyl Ramipril Hydrochloride typically involves multi-step organic reactions. The process begins with the formation of a cyclohexyl derivative from an appropriate precursor compound. This is followed by coupling reactions with amino acids or their derivatives to construct the core structure of Ramipril.
The molecular structure of Cyclohexyl Ramipril Hydrochloride includes a cyclohexane ring attached to the core structure of Ramipril, which consists of an octahydrocyclopenta[b]pyrrole backbone with various functional groups.
Cyclohexyl Ramipril Hydrochloride can undergo several chemical reactions typical for amides and carboxylic acids:
The synthesis process often utilizes catalysts such as palladium on carbon for hydrogenation steps and requires careful control of temperature and pressure during reactions to optimize yields and purity.
Cyclohexyl Ramipril Hydrochloride acts by inhibiting the angiotensin-converting enzyme, leading to decreased levels of angiotensin II. This results in:
The inhibition mechanism involves binding to the active site of the enzyme via its carboxylate group, which interacts with zinc ions essential for enzyme activity .
Cyclohexyl Ramipril Hydrochloride is primarily utilized in:
This compound's unique structure may also lead to novel applications in drug design aimed at improving efficacy or reducing side effects associated with traditional angiotensin-converting enzyme inhibitors.
Cyclohexyl Ramipril Hydrochloride is unambiguously defined by the IUPAC name: (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid hydrochloride [1] [10]. This nomenclature encodes three critical stereochemical features:
The absolute stereochemistry directly determines its biological relevance as a Ramipril analog. Each chiral center must match Ramipril's native configuration to maintain structural homology, as deviations would alter binding affinity to angiotensin-converting enzyme (ACE) active sites [4] [10]. The hydrochloride salt formation occurs at the pyrrolidine nitrogen, enhancing crystallinity and stability for analytical applications [1].
Table 1: Fundamental Identifiers of Cyclohexyl Ramipril Hydrochloride
Identifier | Value |
---|---|
CAS Registry Number | 885516-61-0 |
Systematic IUPAC Name | (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid hydrochloride |
Synonyms | Ramipril Related Compound C; USP Ramipril Impurity C; Hexahydroramipril Hydrochloride |
Stereochemical Descriptors | (2′S,2S,3aS,6aS)-configuration |
The molecular formula C₂₃H₃₉ClN₂O₅ (MW: 459.02 g/mol) distinguishes Cyclohexyl Ramipril Hydrochloride from the parent Ramipril (C₂₃H₃₂N₂O₅) through the addition of seven hydrogen atoms and one chlorine atom, reflecting both the cyclohexyl substitution and salt formation [1] [9] [10]. Key physicochemical parameters include:
Crystallographic characterization remains limited in public literature. No single-crystal X-ray diffraction data has been published, though its powder diffraction pattern suggests a monoclinic crystal system. The hydrochloride moiety induces stronger intermolecular ionic interactions compared to the free base form, elevating its melting point (observed range: 192–195°C with decomposition) [9]. Analytical standards specify ≥95% purity by HPLC, with trace impurities primarily consisting of des-ethoxy and diketopiperazine derivatives [9] [10].
Cyclohexyl Ramipril Hydrochloride is formally classified as Ramipril Related Compound C in pharmacopeial monographs, indicating its status as a synthesis intermediate or degradation product [1] [10]. Its structural divergence from Ramipril occurs exclusively at the C4′ position of the butanoyl sidechain:
This phenyl → cyclohexyl substitution introduces three critical biochemical perturbations:
Table 2: Structural and Functional Comparison with Ramipril
Parameter | Ramipril | Cyclohexyl Ramipril Hydrochloride |
---|---|---|
Core Structure | (2S,3aS,6aS)-1-[(2S)-2-[(2S)-2-phenylbutanoyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid | (2S,3aS,6aS)-1-[(2S)-2-[(2S)-4-cyclohexylbutanoyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride |
C4′ Substituent | Phenyl (C₆H₅) | Cyclohexyl (C₆H₁₁) |
Molecular Weight | 416.52 g/mol | 459.02 g/mol |
Key Functional Groups | Ethoxycarbonyl, pyrrolidine, carboxylic acid, secondary amide | Ethoxycarbonyl, pyrrolidine, carboxylic acid, secondary amide, hydrochloride salt |
Pharmacopeial Status | Active Pharmaceutical Ingredient | Controlled Impurity (≤0.15% in drug substance) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: